molecular formula C11H10N2O2S B14090037 1-(2-Furyl)ethanone 2-thenoylhydrazone

1-(2-Furyl)ethanone 2-thenoylhydrazone

Cat. No.: B14090037
M. Wt: 234.28 g/mol
InChI Key: NEGZLVDLFUDVRT-WQLSENKSSA-N
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Description

1-(2-Furyl)ethanone 2-thenoylhydrazone is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

The synthesis of 1-(2-Furyl)ethanone 2-thenoylhydrazone typically involves the reaction of 1-(2-Furyl)ethanone with 2-thenoylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(2-Furyl)ethanone 2-thenoylhydrazone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the furan or thienyl rings. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Furyl)ethanone 2-thenoylhydrazone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.

    Industry: While its industrial applications are limited, the compound’s reactivity makes it a valuable intermediate in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Furyl)ethanone 2-thenoylhydrazone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, its antimicrobial properties may result from the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

1-(2-Furyl)ethanone 2-thenoylhydrazone can be compared with other similar compounds, such as:

    1-(2-Furyl)ethanone: This compound shares the furan ring but lacks the thienyl group, resulting in different reactivity and applications.

    2-Thenoylhydrazine: This compound contains the thienyl group but lacks the furan ring, leading to distinct chemical properties and uses.

    Furyl methyl ketone: Similar to 1-(2-Furyl)ethanone, this compound has a furan ring and a ketone group but differs in its overall structure and reactivity.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)ethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C11H10N2O2S/c1-8(9-4-2-6-15-9)12-13-11(14)10-5-3-7-16-10/h2-7H,1H3,(H,13,14)/b12-8-

InChI Key

NEGZLVDLFUDVRT-WQLSENKSSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=CO2

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC=CO2

Origin of Product

United States

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